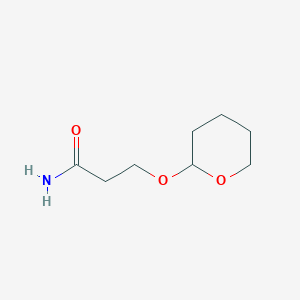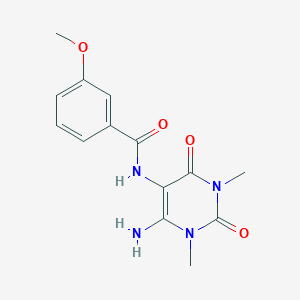
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide, also known as ADMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADMP belongs to the family of pyrimidine derivatives and has been found to exhibit promising results in various scientific research studies.
科学的研究の応用
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus.
作用機序
The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and viral replication. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells. It has also been found to inhibit the activity of the NS5B protein, which is involved in the replication of the hepatitis C virus.
生化学的および生理学的効果
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. It has been found to exhibit anti-inflammatory properties and reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has various advantages and limitations for lab experiments. It is a well-studied compound with a known synthesis method and has been extensively studied for its potential therapeutic applications. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has low solubility in water, which can limit its use in certain experiments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
将来の方向性
There are various future directions for the study of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide. It has been found to exhibit promising results in various scientific research studies, and further studies are needed to fully understand its potential therapeutic applications. Future studies could focus on the optimization of the synthesis method for high yield and purity, the development of new formulations for improved solubility, and the study of its potential applications in other diseases.
In conclusion, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been found to inhibit the growth of cancer cells and the replication of the hepatitis C virus and the Zika virus. Further studies are needed to fully understand its potential applications and optimize its use in scientific research.
合成法
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with 4-amino-1,3-dimethyl-2,6-dioxypyrimidine-5-carboxylic acid in the presence of a base. The reaction results in the formation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide as a white crystalline solid. The synthesis method has been extensively studied and optimized for high yield and purity.
特性
CAS番号 |
166115-68-0 |
|---|---|
製品名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide |
分子式 |
C14H16N4O4 |
分子量 |
304.3 g/mol |
IUPAC名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H16N4O4/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)8-5-4-6-9(7-8)22-3/h4-7H,15H2,1-3H3,(H,16,19) |
InChIキー |
ZIRXNGLBFYVWOD-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC)N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC)N |
同義語 |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3-methoxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



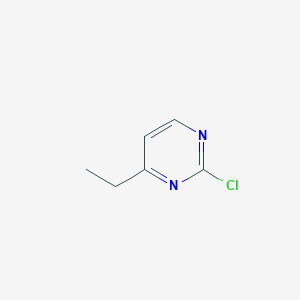
![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)
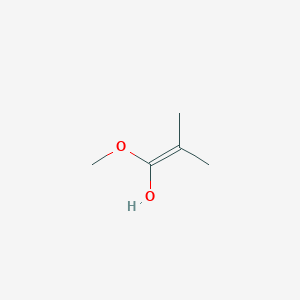

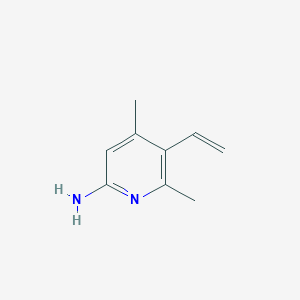
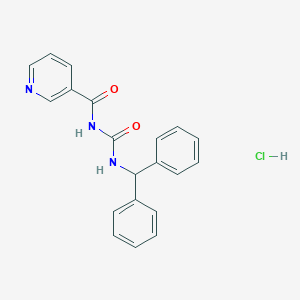

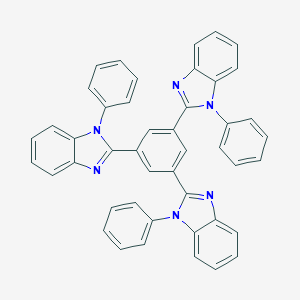


![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
